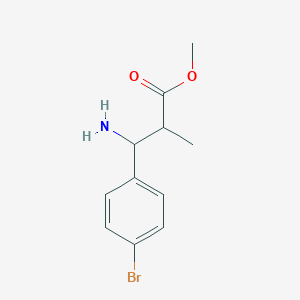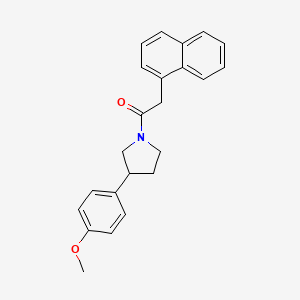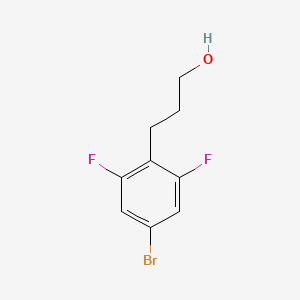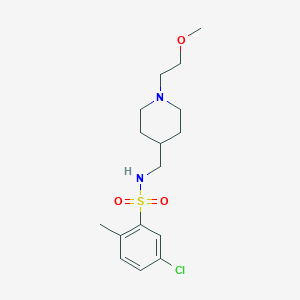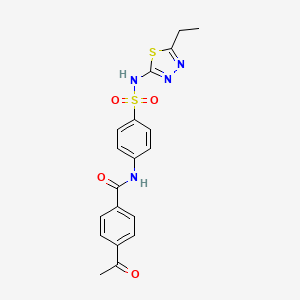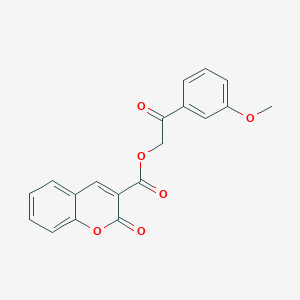
2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate” is a synthetic derivative with a coumarin core . Coumarin derivatives are known for their wide range of biological activities and are used in the production of biologically active compounds .
Synthesis Analysis
The synthesis of such compounds involves various reaction methods . The structures of the synthesized products are characterized by FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound is related to other coumarin derivatives, which are characterized by a benzopyrone structure . The exact structure would need to be determined through detailed spectroscopic analysis.科学的研究の応用
Anticancer Potential
Research indicates that derivatives of 2H-chromene, such as ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, exhibit significant cytotoxicity against a range of hematologic and solid tumor cells. These compounds, including stable analogs, have shown promise in overcoming drug resistance in cancer cells, making them potential candidates for cancer treatment, particularly in cases of multiple drug resistance (Das et al., 2009).
Antibacterial Activity
2H-chromene derivatives have been explored for their antibacterial properties. For instance, synthesized compounds like 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights the potential of 2H-chromene derivatives in developing novel antibacterial agents (Behrami & Dobroshi, 2019).
Photochromic Materials and Natural Products
Chromene compounds are significant in synthesizing photochromic materials and biologically active natural products. They have been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are crucial components of photochromic materials. This demonstrates the versatility of chromene derivatives in various applications ranging from material science to natural product synthesis (Rawat et al., 2006).
Organic Synthesis
2H-chromene derivatives have been instrumental in organic synthesis, such as in the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives. This process has enabled the synthesis of substituted 2,3-dihydrobenzoxepine-4-carboxylates, showcasing the chemical versatility and applicability of these compounds in synthetic chemistry (Raju et al., 2012).
Development of Complexes with Metal Ions
Chromene derivatives have been used to form complexes with metal ions like platinum(II) and palladium(II). These complexes have potential applications in various fields, including catalysis and materials science. The study of such complexes can lead to the development of new materials with unique properties (Budzisz et al., 2004).
Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of 2H-chromene derivatives have led to the discovery of compounds with significant biological activities. For instance, compounds like ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate have been characterized for their potential medicinal applications (Boominathan et al., 2011).
特性
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-14-7-4-6-12(9-14)16(20)11-24-18(21)15-10-13-5-2-3-8-17(13)25-19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAWYVJVBHYJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
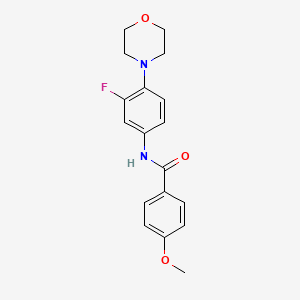
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)
![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)
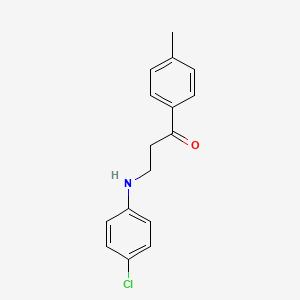
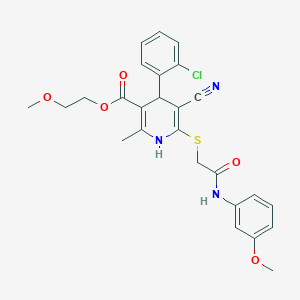

![N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2925667.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)
